

Cefuracetime: A Technical Overview of a Second-Generation Cephalosporin

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Compound of Interest		
Compound Name:	Cefuracetime	
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Disclaimer: Publicly available information regarding **Cefuracetime**, a second-generation cephalosporin antibiotic, is limited. While its existence is documented in scientific literature and patents, in-depth data on its synthesis, specific antibacterial activity, clinical efficacy, and pharmacokinetic profile are not extensively available. Therefore, this technical guide leverages information on a closely related and well-documented second-generation cephalosporin, Cefuroxime, to provide a representative overview of the core scientific and technical aspects relevant to this class of antibiotics.

Introduction to Cefuracetime and Related Cephalosporins

Cefuracetime is a beta-lactam antibiotic belonging to the second generation of cephalosporins.[1] Like other cephalosporins, its core structure features a dihydrothiazine ring, which is crucial for its antibacterial activity.[2] The chemical name for **Cefuracetime** is (6R,7R)-3-(acetoxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] Second-generation cephalosporins generally exhibit a broader spectrum of activity against Gram-negative bacteria compared to the first generation, while retaining good activity against Gram-positive organisms.[1]

Patents

While specific patents detailing the synthesis and composition of matter for **Cefuracetime** are not readily accessible, numerous patents exist for the broader class of cephalosporins,



particularly for formulation and manufacturing processes. For instance, patents related to Cefuroxime axetil, the oral prodrug of Cefuroxime, focus on improving bioavailability and tastemasking.

Table 1: Representative Patents for Related Cephalosporins

Patent Number	Title	Assignee	Key Innovations
US3974153	7-Hydrocarbonoxy imino-acetamido-3-carbamoyloxy methylceph-3-em-4 carboxylic acids	Glaxo Laboratories Limited	Discloses cephalosporin compounds including the syn isomer of cefuroxime.
EP0223365A2	Cefuroxime axetil dragee	Glaxo Group Limited	Describes a film- coated tablet to mask the bitter taste of cefuroxime axetil and control its release for improved bioavailability.
WO2002043707A1	Pharmaceutical formulation	Ranbaxy Laboratories Limited	Details a double-layered film coating for Cefuroxime Axetil tablets to delay rupture and prevent the bitter taste.

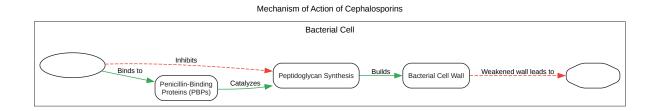
Literature Review

Scientific literature on **Cefuracetime** is sparse. However, extensive research has been published on other second-generation cephalosporins like Cefuroxime and Cefotaxime, covering their mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical applications.

Mechanism of Action



Cephalosporins, including **Cefuracetime**, are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[2] They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and death.[6]



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Figure 1: Simplified signaling pathway of cephalosporin action.

Antibacterial Spectrum

Second-generation cephalosporins are effective against a range of Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data for **Cefuracetime** is not widely published, the activity of Cefuroxime provides a good indication of the expected spectrum.

Table 2: Representative In Vitro Activity of Cefuroxime

Bacterial Species	MIC50 (μg/mL)	MIC90 (μg/mL)
Staphylococcus aureus	1.0	2.0
Streptococcus pneumoniae	0.06	0.5
Haemophilus influenzae	0.5	1.0
Escherichia coli	4.0	16.0
Klebsiella pneumoniae	2.0	8.0



Note: These are representative values and can vary depending on the study and bacterial isolates.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. While specific data for **Cefuracetime** is unavailable, the pharmacokinetic profile of Cefuroxime after intravenous administration is well-characterized.

Table 3: Representative Pharmacokinetic Parameters of Cefuroxime (Intravenous Administration)

Parameter	Value
Half-life (t½)	1.2 - 1.5 hours
Volume of distribution (Vd)	9.3 - 14.8 L
Protein binding	33 - 50%
Elimination	Primarily renal excretion

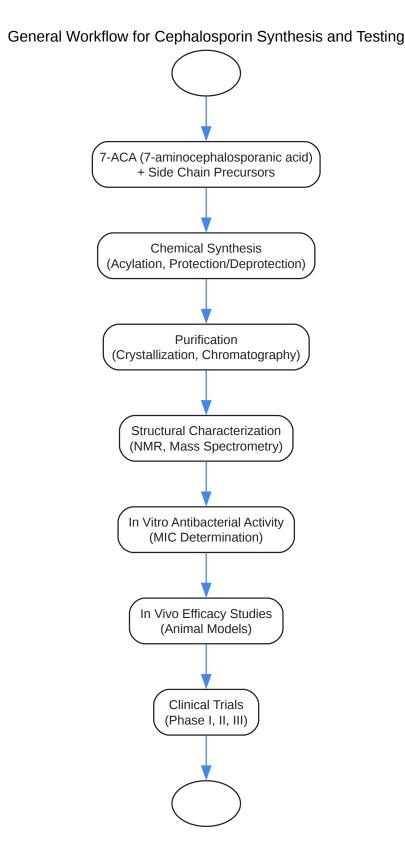
Clinical Efficacy

Clinical trials for **Cefuracetime** have not been extensively reported. However, numerous studies have demonstrated the efficacy of Cefuroxime in treating a variety of infections. For instance, clinical trials have shown high cure rates for Cefotaxime, another cephalosporin, in lower respiratory tract infections.[7][8]

Experimental Protocols

Detailed experimental protocols for **Cefuracetime** are not publicly available. Below is a representative workflow for the synthesis of a cephalosporin antibiotic, based on general chemical synthesis principles in this field.





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Figure 2: A generalized experimental workflow for cephalosporin development.



Representative Synthesis of a Cephalosporin

The synthesis of cephalosporins typically starts from 7-aminocephalosporanic acid (7-ACA).[9] The process involves the acylation of the amino group at the 7-position with a desired side chain. The specific side chain determines the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin. The synthesis of **Cefuracetime** would involve the attachment of a (2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl group at this position.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is broth microdilution.

Protocol:

- Prepare a serial two-fold dilution of the antibiotic in a 96-well microtiter plate containing a suitable broth medium.
- Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours.
- The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.[10]

Conclusion

Cefuracetime is a member of the second-generation cephalosporin family of antibiotics. While specific data on this compound is limited, the extensive research on related compounds like Cefuroxime provides a solid framework for understanding its likely properties and mechanism of action. The core principle of its antibacterial effect lies in the disruption of bacterial cell wall



synthesis. Further research and publication of data specific to **Cefuracetime** would be necessary for a complete and detailed technical assessment.

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